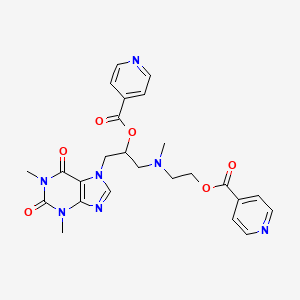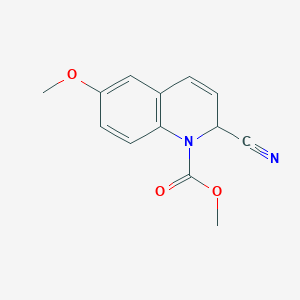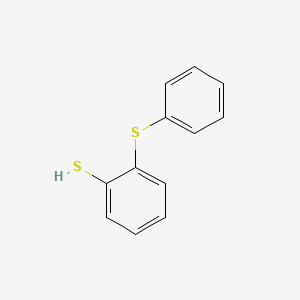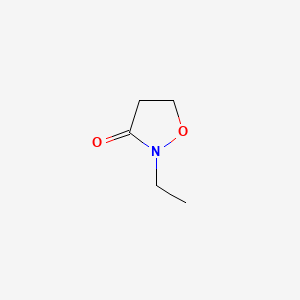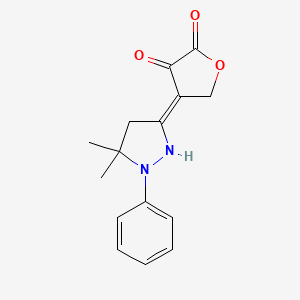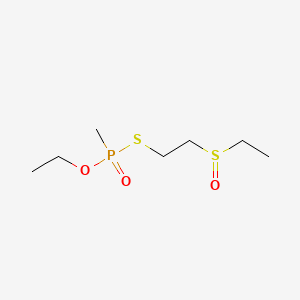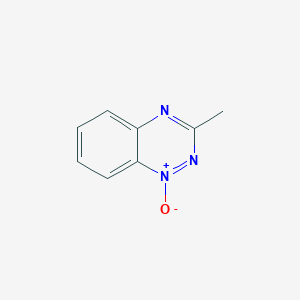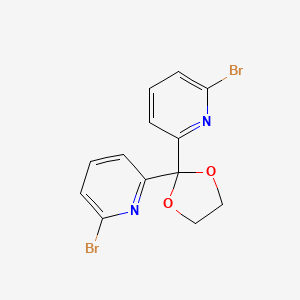![molecular formula C9H12ClN3O B14653563 N-(2-Chloroethyl)-N'-[(pyridin-3-yl)methyl]urea CAS No. 42471-23-8](/img/structure/B14653563.png)
N-(2-Chloroethyl)-N'-[(pyridin-3-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-N’-[(pyridin-3-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both chloroethyl and pyridinyl groups in its structure suggests potential reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[(pyridin-3-yl)methyl]urea typically involves the reaction of 2-chloroethylamine with pyridin-3-ylmethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloroethyl)-N’-[(pyridin-3-yl)methyl]urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The urea bond can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiols can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Formation of substituted urea derivatives.
Oxidation: Formation of oxidized products such as N-oxides.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of amines and carbon dioxide.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its reactivity and ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-N’-[(pyridin-3-yl)methyl]urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The pyridinyl group may enhance the compound’s ability to bind to specific receptors or enzymes, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloroethyl)-N’-phenylurea: Similar structure but with a phenyl group instead of a pyridinyl group.
N-(2-Chloroethyl)-N’-methylurea: Similar structure but with a methyl group instead of a pyridinyl group.
N-(2-Chloroethyl)-N’-benzylurea: Similar structure but with a benzyl group instead of a pyridinyl group.
Uniqueness
N-(2-Chloroethyl)-N’-[(pyridin-3-yl)methyl]urea is unique due to the presence of the pyridinyl group, which can enhance its reactivity and potential biological activity compared to other similar compounds. The combination of chloroethyl and pyridinyl groups provides a versatile scaffold for further chemical modifications and applications.
Propiedades
Número CAS |
42471-23-8 |
|---|---|
Fórmula molecular |
C9H12ClN3O |
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C9H12ClN3O/c10-3-5-12-9(14)13-7-8-2-1-4-11-6-8/h1-2,4,6H,3,5,7H2,(H2,12,13,14) |
Clave InChI |
QBZZSXFGUCTXPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
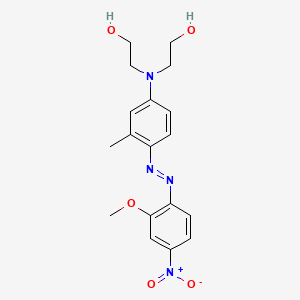
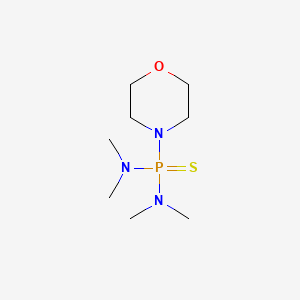
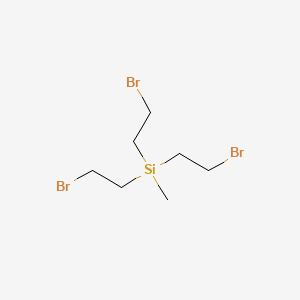
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
